molecular formula C20H20N4O6S2 B039741 4-Dextran-sulfonylurea-piretanide CAS No. 120859-63-4

4-Dextran-sulfonylurea-piretanide

Cat. No. B039741
M. Wt: 476.5 g/mol
InChI Key: IOBGDBHKPZXVKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Dextran-sulfonylurea-piretanide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of piretanide, a diuretic drug that is commonly used to treat hypertension and edema. The addition of dextran and sulfonylurea groups to piretanide has resulted in a compound that exhibits unique properties and has the potential to be used in a variety of research applications.

Mechanism Of Action

The mechanism of action of 4-Dextran-sulfonylurea-piretanide is not fully understood. However, it is believed that the compound acts by inhibiting the sodium-potassium-chloride cotransporter in the kidneys. This results in increased excretion of sodium and water, leading to diuresis and reduction in blood pressure.

Biochemical And Physiological Effects

Studies have shown that 4-Dextran-sulfonylurea-piretanide exhibits a number of biochemical and physiological effects. The compound has been shown to reduce blood pressure, increase urine output, and decrease edema. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Dextran-sulfonylurea-piretanide is its water solubility, which makes it easy to use in a variety of research applications. Additionally, the compound is stable and biocompatible, making it safe for use in in vitro and in vivo experiments. However, one limitation of the compound is its relatively high cost, which may limit its use in some research applications.

Future Directions

There are a number of future directions for research on 4-Dextran-sulfonylurea-piretanide. One area of interest is in the development of targeted drug delivery systems using the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of hypertension, edema, and other conditions. Finally, more research is needed to investigate the potential side effects of the compound and to determine its safety for use in humans.

Synthesis Methods

The synthesis of 4-Dextran-sulfonylurea-piretanide involves the reaction of piretanide with dextran and sulfonylurea groups. The synthesis process has been extensively studied and optimized to produce high yields of pure compound. The resulting compound is a water-soluble, stable, and biocompatible molecule that can be easily used in a variety of research applications.

Scientific Research Applications

4-Dextran-sulfonylurea-piretanide has been investigated for its potential applications in a variety of scientific research fields. One of the main areas of interest is in the field of drug delivery. The unique properties of this compound make it an ideal candidate for use in targeted drug delivery systems. The water-soluble nature of the compound allows for easy delivery to specific tissues and organs, while the sulfonylurea group can be used to target specific cells or receptors.

properties

CAS RN

120859-63-4

Product Name

4-Dextran-sulfonylurea-piretanide

Molecular Formula

C20H20N4O6S2

Molecular Weight

476.5 g/mol

IUPAC Name

4-[4-(2-hydroxyethylcarbamothioylamino)phenoxy]-3-pyrrol-1-yl-5-sulfamoylbenzoic acid

InChI

InChI=1S/C20H20N4O6S2/c21-32(28,29)17-12-13(19(26)27)11-16(24-8-1-2-9-24)18(17)30-15-5-3-14(4-6-15)23-20(31)22-7-10-25/h1-6,8-9,11-12,25H,7,10H2,(H,26,27)(H2,21,28,29)(H2,22,23,31)

InChI Key

IOBGDBHKPZXVKG-UHFFFAOYSA-N

Isomeric SMILES

C1=CN(C=C1)C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=C(C=C3)NC(=NCCO)S

SMILES

C1=CN(C=C1)C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=C(C=C3)NC(=S)NCCO

Canonical SMILES

C1=CN(C=C1)C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=C(C=C3)NC(=S)NCCO

Other CAS RN

120859-63-4

synonyms

4-dextran-sulfonylurea-piretanide
PIR-DEX

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.